4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide

Vue d'ensemble

Description

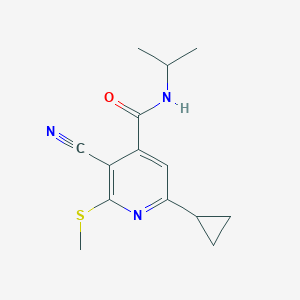

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide is a chemical compound with the molecular formula C13H18FN3O . It has a molecular weight of 251.3 .

Molecular Structure Analysis

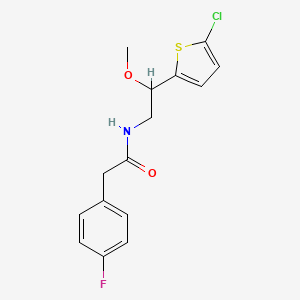

The molecular structure of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide consists of a benzamide group with a fluorine atom at the 2-position and an amino group at the 4-position. Attached to the benzamide group is a 1-methylpiperidin-4-yl group .Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 407.8±45.0 °C at 760 mmHg, and a flash point of 200.4±28.7 °C . The compound is a solid at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide and similar compounds have been a subject of various synthesis and characterization studies. These studies focus on understanding the chemical structure, crystalline forms, and molecular interactions of such compounds:

Deng et al. (2014) synthesized and characterized a crystal of a closely related compound. They conducted a comprehensive study using techniques like 1H NMR, 13C- NMR, IR, MS, and X-ray single-crystal determination. The molecular packing in the crystal was mainly due to N–H···O hydrogen bonds (Deng et al., 2014).

Xu et al. (2013) reported a convenient and concise synthesis pathway for a similar compound, emphasizing the high yield and the methods used for the synthesis of 4-amino-2-fluoro-N-methyl-benzamide (Defeng Xu et al., 2013).

Applications in Material Science

Some benzamide derivatives show promising applications in material science, particularly in the field of luminescence and sensing:

Srivastava et al. (2017) studied compounds that are characterized by spectral measurements and showed luminescent properties in solution as well as in solid-state. The compounds formed nano-aggregates with enhanced emission in aqueous-DMF solution and displayed multi-stimuli response (A. Srivastava et al., 2017).

Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and found that one of the compounds exhibited excellent performance in terms of naked-eye detection of fluoride anion in solution, suggesting potential applications in sensory materials (E. A. Younes et al., 2020).

Biological and Pharmacological Research

While direct applications of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide in biological or pharmacological research are not explicitly detailed in the papers, related compounds have been investigated for their biological activities:

- Adam et al. (2016) described the synthesis and antibacterial activity of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, indicating that benzamide derivatives can have potential applications in antibacterial treatment (Farook Adam et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

The primary targets of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

It is believed that the compound interacts with its targets through hydrogen bonding and pi-pi interactions .

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting that it may have good stability and could potentially be formulated for oral administration .

Result of Action

The molecular and cellular effects of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide’s action are currently unknown. As research progresses, we can expect to gain a better understanding of these effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide. For instance, the compound should be stored in a dark place under an inert atmosphere at room temperature to maintain its stability .

Propriétés

IUPAC Name |

4-amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O/c1-17-6-4-10(5-7-17)16-13(18)11-3-2-9(15)8-12(11)14/h2-3,8,10H,4-7,15H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSADJVRSVIMTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide hydrochloride](/img/structure/B2401112.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)

![4-[(1Z,4E)-5-(dimethylamino)-3-oxo-1-phenylpenta-1,4-dien-2-yl]oxybenzonitrile](/img/structure/B2401120.png)

![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-2-o-tolyloxy-acetamide](/img/structure/B2401121.png)

![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401129.png)

![N-(1,3-benzodioxol-5-yl)-2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]acetamide](/img/structure/B2401130.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2401134.png)